molecular formula C20H22N4O5S B10985250 4-[(5-{[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}-4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid

4-[(5-{[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}-4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid

Cat. No.: B10985250
M. Wt: 430.5 g/mol
InChI Key: RPRGRLYIGSKMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-OXOBUTANOIC ACID is a complex organic compound that features an indole moiety, a thiazole ring, and a butanoic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-OXOBUTANOIC ACID involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis and the Bartoli indole synthesis . The thiazole ring can be introduced via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The final step involves coupling the indole and thiazole moieties with the butanoic acid group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the indole and thiazole intermediates, followed by a final coupling step in a batch reactor .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[5-({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The thiazole ring can interact with metal ions and other biomolecules, influencing their function . These interactions can lead to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-OXOBUTANOIC ACID is unique due to its combination of an indole moiety, a thiazole ring, and a butanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

4-[[5-[2-(5-methoxy-1H-indol-3-yl)ethylcarbamoyl]-4-methyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H22N4O5S/c1-11-18(30-20(23-11)24-16(25)5-6-17(26)27)19(28)21-8-7-12-10-22-15-4-3-13(29-2)9-14(12)15/h3-4,9-10,22H,5-8H2,1-2H3,(H,21,28)(H,26,27)(H,23,24,25)

InChI Key

RPRGRLYIGSKMKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCC(=O)O)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.